Enalkiren

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Enalkiren, also known as A-64662, belongs to a class of drugs called direct renin inhibitors (DRIs). Renin is an enzyme produced by the kidneys that plays a key role in regulating blood pressure. DRIs work by directly inhibiting renin, thereby preventing the production of angiotensin I, a molecule that constricts blood vessels and raises blood pressure [].

Development of DRIs

Enalkiren was one of the first orally active DRIs developed in the 1980s alongside remikiren and zankiren []. These early DRIs helped researchers understand the renin-angiotensin-aldosterone system (RAAS) and its role in blood pressure control.

Mechanism of action studies

Research using Enalkiren has contributed to a better understanding of how DRIs work at the molecular level. Studies investigated how Enalkiren binds to the renin enzyme, preventing it from converting angiotensinogen to angiotensin I [].

Comparison with other antihypertensives

Enalkiren was compared to other classes of blood pressure medications, such as ACE inhibitors, in pre-clinical studies. This research helped assess the potential advantages and disadvantages of DRIs for treating hypertension [].

Limitations of Enalkiren

Despite promising results in pre-clinical studies, Enalkiren faced limitations. Research showed poor oral bioavailability, meaning the body absorbed a low amount of the drug []. This limited its potential for further clinical development.

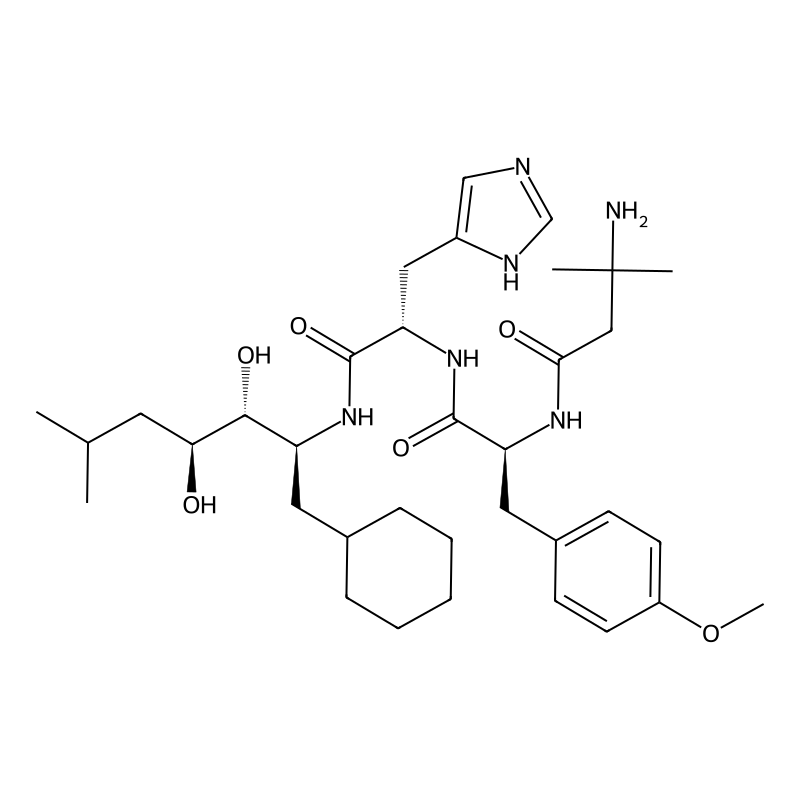

Enalkiren, also known by its chemical name 3-amino-N-[(1S)-1-{[(1S)-1-{[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-(4-methoxyphenyl)ethyl]-3-methylbutanamide, is a potent dipeptide renin inhibitor. Its molecular formula is C35H56N6O6, and it has a CAS Registry number of 113082-98-7. Enalkiren mimics the transition state of angiotensinogen, the substrate for renin, thereby effectively inhibiting its activity .

The primary reaction involving Enalkiren is its competitive inhibition of renin. By binding to the active site of renin, Enalkiren prevents the conversion of angiotensinogen to angiotensin I. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor involved in blood pressure regulation . The binding mechanism involves hydrogen bonding and van der Waals interactions between Enalkiren and the active site residues of renin .

Enalkiren has demonstrated significant biological activity in clinical settings. It produces dose-dependent suppression of plasma renin activity and angiotensin II levels when administered intravenously. Clinical studies have shown that doses as low as 0.3 mg/kg can lead to significant reductions in systolic and diastolic blood pressure in hypertensive patients. Notably, this effect persists despite a relatively short plasma half-life of approximately 1.6 hours . Furthermore, Enalkiren has been noted for its prolonged pharmacologic activity without evidence of tachyphylaxis during extended treatment periods .

The synthesis of Enalkiren involves assembling several key building blocks through peptide coupling techniques. The process typically includes:

- Protection of amino groups: To prevent unwanted reactions during synthesis.

- Coupling: The sequential addition of amino acids using coupling reagents.

- Deprotection: Removal of protective groups to yield the final product.

- Purification: Techniques such as chromatography are employed to isolate Enalkiren from by-products .

Enalkiren shares similarities with several other renin inhibitors but stands out due to its unique structural features and mechanism of action. Below is a comparison with notable similar compounds:

| Compound | Chemical Structure Type | Mechanism of Action | Bioavailability | Development Status |

|---|---|---|---|---|

| Aliskiren | Non-peptide | Direct renin inhibition | Moderate (5%) | Marketed |

| Remikiren | Peptide | Competitive inhibition | Low | Discontinued |

| Zankiren | Peptide | Competitive inhibition | Low | Discontinued |

| Enalkiren | Peptide | Mimics transition state for inhibition | Very low | Discontinued |

Uniqueness: Enalkiren's design allows it to mimic the transition state of angiotensinogen more effectively than many earlier inhibitors, although it suffers from low bioavailability compared to later non-peptide alternatives like Aliskiren .

Absorption and Distribution Kinetics

Plasma Half-Life (t₁/₂ = 1.6 Hours) and Volume of Distribution

Enalkiren demonstrates distinctive pharmacokinetic properties characterized by a relatively short plasma elimination half-life of 1.60 ± 0.43 hours, as determined through comprehensive two-compartment pharmacokinetic modeling in healthy volunteer subjects [1] [2]. This terminal elimination half-life was calculated from plasma drug concentrations obtained over a six-hour observation period following intravenous administration of the highest study dose of 0.1 milligrams per kilogram [1].

The distribution kinetics of enalkiren reveal a rapid initial distribution phase with a mean distribution half-life of 15 ± 6 minutes, indicating swift movement of the compound from the central circulation to peripheral tissue compartments [1]. The volume of distribution for the central compartment was determined to be 0.044 ± 0.003 liters per kilogram, suggesting limited distribution within the vascular space and immediate extracellular fluid compartments [1].

The area under the plasma concentration-time curve averaged 2,491 ± 609 nanograms per hour per milliliter, providing crucial pharmacokinetic data for dose optimization strategies [1]. These pharmacokinetic parameters demonstrate that despite the relatively short plasma half-life, enalkiren maintains sustained biological activity that extends well beyond its plasma residence time, particularly evident in the prolonged suppression of plasma renin activity observed for up to six hours post-administration [1].

Total body clearance studies in preclinical models indicate a clearance rate of 1.02 ± 0.55 liters per hour per kilogram, with extremely low oral bioavailability of less than two percent in both animal species and human subjects [3] [4]. This poor oral absorption necessitates intravenous administration for achieving therapeutic plasma concentrations and meaningful pharmacodynamic effects.

Hypothetical Effect Compartment Modeling

Advanced pharmacokinetic-pharmacodynamic modeling of enalkiren incorporates hypothetical effect compartments to accurately characterize the temporal relationship between plasma drug concentrations and observed biological effects [5]. This modeling approach addresses the counterclockwise hysteresis loops observed when plotting effect versus plasma concentration, indicating a time delay between peak plasma levels and maximal pharmacodynamic responses [5].

The effect compartment modeling reveals differential equilibration kinetics for various pharmacodynamic endpoints. For angiotensin I suppression, the equilibration half-time (t₁/₂ₖₑ₀) between plasma and effect site concentrations is extremely rapid at 0.002 hours (0.12 minutes), indicating virtually instantaneous equilibration with the renin-angiotensin system components in plasma [5]. In contrast, renal plasma flow responses demonstrate a more prolonged equilibration half-time of 0.267 hours (16.02 minutes), suggesting that enalkiren requires additional time to reach effective concentrations at intrarenal sites responsible for vascular tone regulation [5].

This differential equilibration pattern provides mechanistic insights into the tissue distribution and site-specific action of enalkiren. The rapid equilibration with circulating renin-angiotensin system components reflects the drug's immediate interaction with plasma-bound renin, while the delayed renal vascular effects suggest penetration into deeper tissue compartments or binding to intrarenal renin-angiotensin systems [5]. These findings support the concept of tissue-specific renin-angiotensin systems that may be less accessible to circulating inhibitors but represent crucial targets for therapeutic intervention [6].

Dose-Response Relationships in Preclinical Models

Nonlinear Pharmacokinetics at Supraclinical Doses

Enalkiren exhibits dose-dependent pharmacokinetic behavior that transitions from linear to nonlinear characteristics as doses exceed therapeutic ranges. At low doses of 0.001 to 0.01 milligrams per kilogram, the compound demonstrates linear pharmacokinetics with proportional increases in plasma concentrations and pharmacodynamic effects [1] [2]. However, as doses increase beyond 0.1 milligrams per kilogram, evidence of nonlinear pharmacokinetic behavior becomes apparent [7] [8].

The nonlinearity manifests primarily through saturable elimination processes, likely involving enzymatic metabolism and protein binding mechanisms. At therapeutic doses ranging from 0.1 to 0.3 milligrams per kilogram, plasma renin activity suppression approaches maximal levels, with further dose increases producing progressively smaller incremental effects [9] [10]. This plateau effect suggests saturation of the primary pharmacodynamic pathway, with doses above 0.3 milligrams per kilogram showing extended duration of action rather than increased peak effect magnitude [11] [12].

Supraclinical doses exceeding 1.2 milligrams per kilogram demonstrate complete saturation of elimination pathways, resulting in prolonged plasma residence times and sustained pharmacodynamic effects extending beyond 24 hours [13] [11]. Studies in hypertensive patients receiving repeated intravenous doses of 1.2 milligrams per kilogram once daily showed persistent blood pressure reduction for more than 12 hours without evidence of tachyphylaxis after one week of treatment [13] [11].

The clinical implications of this nonlinear pharmacokinetic behavior include the need for careful dose optimization to avoid drug accumulation at higher dose levels. The saturable elimination characteristics suggest that dose escalation beyond optimal therapeutic levels provides minimal additional benefit while potentially increasing the risk of prolonged effects and adverse reactions [7] [8].

EC₅₀ Values for Angiotensin I Suppression vs. Renal Plasma Flow

Comprehensive dose-response analysis utilizing effect compartment modeling has established distinct EC₅₀ values for different pharmacodynamic endpoints of enalkiren. The EC₅₀ for angiotensin I suppression is 81.1 nanograms per milliliter, representing the effect site concentration required to achieve fifty percent of the maximal angiotensin I suppression response [5]. This relatively low EC₅₀ value indicates high potency and sensitivity of the renin-angiotensin system to enalkiren-mediated inhibition.

In contrast, the EC₅₀ for renal plasma flow enhancement is substantially higher at 4,414 nanograms per milliliter, reflecting a 54-fold difference in sensitivity compared to angiotensin I suppression [5]. This marked difference in EC₅₀ values suggests that achieving meaningful renal vascular effects requires significantly higher tissue concentrations than those needed for biochemical suppression of the circulating renin-angiotensin system.

The differential sensitivity patterns provide important insights into the therapeutic application of enalkiren. Angiotensin I suppression serves as a highly sensitive biomarker for renin inhibition, detectable at very low drug concentrations that may precede clinically relevant hemodynamic effects [5]. Conversely, the higher EC₅₀ for renal plasma flow indicates that substantial drug exposure is necessary to achieve therapeutically meaningful vascular effects.

Clinical dose-response studies in salt-depleted healthy subjects demonstrate that significant increases in renal plasma flow, averaging 152 ± 23 milliliters per minute per 1.73 square meters, occur at doses of 256 to 512 micrograms per kilogram administered over 90 minutes [10] [14]. These doses correspond to plasma concentrations well above the EC₅₀ for angiotensin I suppression but approaching the higher concentrations required for maximal renal vascular responses.

The dose-response relationships established in preclinical models reveal threshold effects for different pharmacodynamic endpoints. Plasma renin activity suppression begins at doses as low as 1 microgram per kilogram per 90 minutes, while significant decreases in plasma angiotensin II and aldosterone concentrations require doses of at least 64 to 128 micrograms per kilogram per 90 minutes [10]. Meaningful increases in renal plasma flow demonstrate a threshold at 256 micrograms per kilogram per 90 minutes, consistent with the higher EC₅₀ requirements established through effect compartment modeling [10] [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Aspartic peptidases [EC:3.4.23.-]

REN [HSA:5972] [KO:K01380]

Other CAS

Wikipedia

Dates

2: Boger RS, Glassman HN, Cavanaugh JH, Schmitz PJ, Lamm J, Moyse D, Cohen A, Kleinert HD, Luther RR. Prolonged duration of blood pressure response to enalkiren, the novel dipeptide renin inhibitor, in essential hypertension. Hypertension. 1990 Jun;15(6 Pt 2):835-40. PubMed PMID: 2190927.

3: Glassman HN, Kleinert HD, Boger RS, Moyse DM, Griffiths AN, Luther RR. Clinical pharmacology of enalkiren, a novel, dipeptide renin inhibitor. J Cardiovasc Pharmacol. 1990;16 Suppl 4:S76-81. Review. PubMed PMID: 1705633.

4: Cordero P, Fisher ND, Moore TJ, Gleason R, Williams GH, Hollenberg NK. Renal and endocrine responses to a renin inhibitor, enalkiren, in normal humans. Hypertension. 1991 Apr;17(4):510-6. PubMed PMID: 2013477.

5: Neuberg GW, Kukin ML, Penn J, Medina N, Yushak M, Packer M. Hemodynamic effects of renin inhibition by enalkiren in chronic congestive heart failure. Am J Cardiol. 1991 Jan 1;67(1):63-6. PubMed PMID: 1986506.

6: Tzoupis H, Leonis G, Avramopoulos A, Reis H, Czyżnikowska Ż, Zerva S, Vergadou N, Peristeras LD, Papavasileiou KD, Alexis MN, Mavromoustakos T, Papadopoulos MG. Elucidation of the binding mechanism of renin using a wide array of computational techniques and biological assays. J Mol Graph Model. 2015 Nov;62:138-49. doi: 10.1016/j.jmgm.2015.09.015. Epub 2015 Sep 25. PubMed PMID: 26421414.

7: Delabays A, Nussberger J, Porchet M, Waeber B, Hoyos P, Boger R, Glassman H, Kleinert HD, Luther R, Brunner HR. Hemodynamic and humoral effects of the new renin inhibitor enalkiren in normal humans. Hypertension. 1989 Jun;13(6 Pt 2):941-7. PubMed PMID: 2661434.

8: Fisher ND, Allan DR, Gaboury CL, Hollenberg NK. Intrarenal angiotensin II formation in humans. Evidence from renin inhibition. Hypertension. 1995 May;25(5):935-9. PubMed PMID: 7737730.

9: Jackson B, Liu G, Perich RB, Paxton D, McNicols L, Gutteridge G, Johnston CI. Haemodynamic, renal and hormonal responses to enalkiren in four patients with post-surgical oliguria. Clin Exp Pharmacol Physiol. 1994 Feb;21(2):163-6. PubMed PMID: 8039272.

10: Gupta SK, Granneman GR, Boger RS, Hollenberg NK, Luther RR. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of enalkiren (Abbott-64662, a new renin inhibitor). I: Single dose study. Drug Metab Dispos. 1992 Nov-Dec;20(6):821-5. PubMed PMID: 1362933.

11: Anderson PW, Do YS, Schambelan M, Horton R, Boger RS, Luther RR, Hsueh WA. Effects of renin inhibition in systemic hypertension. Am J Cardiol. 1990 Dec 1;66(19):1342-7. PubMed PMID: 2244565.

12: Clozel JP, Fischli W. Comparative effects of three different potent renin inhibitors in primates. Hypertension. 1993 Jul;22(1):9-17. PubMed PMID: 8319997.

13: Neutel JM, Luther RR, Boger RS, Weber MA. Immediate blood pressure effects of the renin inhibitor enalkiren and the angiotensin-converting enzyme inhibitor enalaprilat. Am Heart J. 1991 Oct;122(4 Pt 1):1094-100. PubMed PMID: 1656720.

14: Fisher ND, Allan D, Kifor I, Gaboury CL, Williams GH, Moore TJ, Hollenberg NK. Responses to converting enzyme and renin inhibition. Role of angiotensin II in humans. Hypertension. 1994 Jan;23(1):44-51. PubMed PMID: 8282330.

15: Giardina WJ, Kleinert HD, Ebert DM, Wismer CT, Chekal MA, Stein HH. Intraocular pressure lowering effects of the renin inhibitor ABBOTT-64662 diacetate in animals. J Ocul Pharmacol. 1990 Summer;6(2):75-83. PubMed PMID: 2203852.

16: Luther RR, Glassman HN, Boger RS. Renin inhibitors in hypertension. Clin Nephrol. 1991 Oct;36(4):181-6. Review. PubMed PMID: 1959244.

17: Weber MA, Neutel JM, Essinger I, Glassman HN, Boger RS, Luther R. Assessment of renin dependency of hypertension with a dipeptide renin inhibitor. Circulation. 1990 Jun;81(6):1768-74. PubMed PMID: 2188754.

18: Bolger G, Vigeant JC, Liard F, Simoneau B, Thibeault D, Pilote L, Lamarre D, Jung G, Anderson P, Jaramillo J. The human renin infused rat: use as an in vivo model for the biological evaluation of human renin inhibitors. Can J Physiol Pharmacol. 1999 Nov;77(11):886-95. PubMed PMID: 10593662.

19: Boyd SA, Fung AK, Baker WR, Mantei RA, Armiger YL, Stein HH, Cohen J, Egan DA, Barlow JL, Klinghofer V, et al. C-terminal modifications of nonpeptide renin inhibitors: improved oral bioavailability via modification of physicochemical properties. J Med Chem. 1992 May 15;35(10):1735-46. PubMed PMID: 1588555.

20: Jadhav M, Yeola C, Zope G, Nabar A. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development. J Postgrad Med. 2012 Jan-Mar;58(1):32-8. doi: 10.4103/0022-3859.93250. Review. PubMed PMID: 22387646.

Explore Compound Types